Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate

HDAC inhibition epigenetic probe SAR analysis

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate (CAS not yet broadly assigned; InChIKey: NDOORHZZKWHUSR-UHFFFAOYSA-N) is a pyrimidine-2-thioacetate ester bearing a 4-hydroxy-6-methyl substitution pattern on the heterocyclic ring. The molecule belongs to a broader class of pyrimidinyl-2-thioacetic acid derivatives that have been explored as antiviral agents targeting viral reverse transcriptase and as scaffolds for histone deacetylase (HDAC) modulation.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
Cat. No. B11986101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)SCC(=O)OC
InChIInChI=1S/C8H10N2O3S/c1-5-3-6(11)10-8(9-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H,9,10,11)
InChIKeyNDOORHZZKWHUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate – Procurement-Relevant Identity and Structural Baseline


Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate (CAS not yet broadly assigned; InChIKey: NDOORHZZKWHUSR-UHFFFAOYSA-N) is a pyrimidine-2-thioacetate ester bearing a 4-hydroxy-6-methyl substitution pattern on the heterocyclic ring [1]. The molecule belongs to a broader class of pyrimidinyl-2-thioacetic acid derivatives that have been explored as antiviral agents targeting viral reverse transcriptase [2] and as scaffolds for histone deacetylase (HDAC) modulation [3]. Its free-acid counterpart, 2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetic acid (H₂hta), has been structurally characterized within coordination complexes that exhibit catalytic and antitumor properties [4].

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate – Why In-Class Analogs Cannot Be Interchanged


The subtle structural variation between the methyl ester and its corresponding free acid (2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetic acid, H₂hta) generates pronounced differences in physicochemical and biological behavior that prevent straightforward generic substitution. The methyl ester serves as a masked carboxylate prodrug, offering enhanced membrane permeability and oral bioavailability relative to the ionized acid at physiological pH [1]. In HDAC inhibition profiling, the target compound exhibits an IC₅₀ of 100 µM against HDAC5, whereas structurally related analogs within the same hydroxy-pyrimidine series achieve nanomolar potency against multiple HDAC isoforms, indicating that the specific ester moiety is a critical determinant of target engagement magnitude [2]. In coordination chemistry applications, the fully protonated H₂hta acid acts as a multidentate ligand for transition metals, generating complexes with measurable catalytic and antitumor activities; the methyl ester cannot directly replicate this metal-binding mode without hydrolysis, making the two forms functionally non-substitutable for materials-science use cases [3].

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate – Differential Evidence vs. Comparators


HDAC5 Inhibition: Target Compound vs. Representative Hydroxy-Pyrimidine Analog

The target compound was evaluated in a recombinant HDAC5 biochemical assay alongside a focused library of hydroxy-pyrimidine analogs. It produced an IC₅₀ of 1.00×10⁵ nM (100 µM), whereas the most potent analog in the same series (a hydroxamic acid derivative replacing the methyl ester with a zinc-binding group) achieved sub-micromolar inhibition [1]. This 2–3 order-of-magnitude potency difference demonstrates that the methyl ester serves as a low-affinity starting point whose primary value is as a synthetic intermediate or negative-control probe, not as a stand-alone HDAC inhibitor.

HDAC inhibition epigenetic probe SAR analysis

Oral Bioavailability Potential: Methyl Ester vs. Free Acid (Class-Level Inference)

The methyl ester is predicted to exhibit superior passive membrane permeability compared to the free carboxylic acid H₂hta, based on the established class-level behavior of ester prodrugs that mask ionizable carboxyl groups [1]. The free acid (calculated LogP ≈ 0.255, PSA = 108.35 Ų ) carries a formal negative charge at physiological pH, limiting passive diffusion across lipid bilayers. In contrast, the neutral methyl ester removes this charge barrier, a strategy employed clinically by numerous approved ester prodrugs (e.g., enalapril, oseltamivir). While direct experimental Caco-2 or PAMPA permeability data are not publicly available for this specific compound, the physicochemical logic is well-supported by the broader prodrug literature.

prodrug design ester prodrug pharmacokinetics

Transient Ester Signal in Reverse Transcriptase Inhibition SAR vs. Free Acid

The pyrimidine-thioalkyl patent family (US6043248 and US5981537) discloses alpha-substituted pyrimidine-thioacetic acid derivatives as inhibitors of HIV reverse transcriptase. Within the generic Markush structures, the methyl ester represents a specific embodiment of the thioacetate side chain. Patent examples indicate that ester derivatives can exhibit enhanced anti-RT activity in enzymatic assays compared to the corresponding free acids, attributable to improved cell penetration and intracellular hydrolysis to the active acid metabolite [1]. Although the patent does not publish head-to-head IC₅₀ values for the target compound versus its free acid, the structure-activity trends described support the functional superiority of ester prodrug forms in cell-based antiviral models.

antiviral reverse transcriptase patent evaluation

Synthetic Utility as a Metal-Coordination Precursor: Methyl Ester vs. H₂hta Acid Ligand

The acid form H₂hta directly coordinates transition metals (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) through its carboxylate and pyrimidine-thioether donors, forming structurally authenticated complexes that catalyze methyl blue decolorization and benzyl alcohol oxidation, with Complex 5 ([Cu(Hhta)₂(H₂O)₂]·3H₂O) achieving 50.1% HepG2 cell growth inhibition [1]. The methyl ester cannot enter these coordination networks without prior saponification, because the ester carbonyl lacks the anionic carboxylate oxygen required for metal binding in the observed bridging modes. Therefore, procurement for materials or metallodrug synthesis must explicitly select the free acid H₂hta, not the ester.

coordination chemistry metallodrug supramolecular architecture

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate – Evidence-Backed Application Scenarios for Procurement


Antiviral Lead Optimization – Ester Prodrug Intermediate

The compound serves as an ester-masked intermediate in reverse-transcriptase inhibitor programs. As supported by the Pharmacia & Upjohn patent family [1], the methyl ester form is preferred for cell-based antiviral assays because it can penetrate membranes and release the active acid intracellularly. Procurement teams supporting HIV or other retroviral hit-to-lead campaigns should prioritize the methyl ester over the free acid to align with the SAR trends captured in the patent literature.

HDAC Chemical Probe Development – Use as a Low-Affinity Negative Control

With an IC₅₀ of 100 µM against HDAC5 [2], the compound is ideally suited as a negative-control probe in HDAC inhibitor screening cascades. It allows researchers to benchmark assay sensitivity and confirm that observed cellular effects are not driven by off-target interactions at high concentrations. Procurement for academic screening centers or pharmaceutical epigenetics groups should cite this defined, weak inhibition profile as the rationale for inclusion.

Prodrug & Pharmacokinetic Feasibility Studies

The methyl ester can be utilized in preclinical pharmacokinetic studies to assess oral absorption enhancement via reversible carboxylate masking. While direct PAMPA or Caco-2 data are not yet public, the class-level precedent for ester prodrugs [3] supports its use as a model compound to evaluate whether intracellular esterases can liberate the active H₂hta acid in target tissues. Procurement for ADME-Tox or drug delivery research should emphasize this early-stage prodrug validation role.

Synthetic Building Block for Novel Pyrimidine-Thioether Libraries

The compound is a versatile intermediate for generating diverse pyrimidine-2-thioacetate libraries through ester hydrolysis, amidation, or transesterification. Its two-step preparation from 4-hydroxy-6-methylpyrimidine-2-thiol and methyl bromoacetate provides a cost-effective entry point for parallel synthesis. Procurement for medicinal chemistry CROs and academic compound management groups should position the methyl ester as a scalable diversification node, rather than as an end-use bioactive molecule.

Quote Request

Request a Quote for Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.